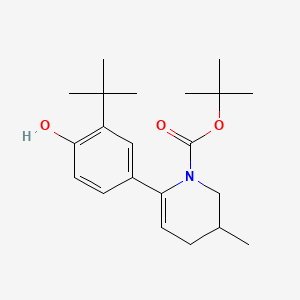
tert-Butyl 6-(3-(tert-butyl)-4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound with the molecular formula C26H34O3 This compound is known for its unique structural features, which include multiple tert-butyl groups and a pyridinecarboxylate moiety
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactionsReaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds include:
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-: Used in agricultural chemistry.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Studied for its unique structural properties. Compared to these compounds, 1,1-Dimethylethyl 6-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its combination of a pyridinecarboxylate core and multiple tert-butyl groups, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 6-(3-tert-butyl-4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-14-8-10-17(22(13-14)19(24)25-21(5,6)7)15-9-11-18(23)16(12-15)20(2,3)4/h9-12,14,23H,8,13H2,1-7H3 |
InChI Key |
AREKYJIEEHZQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


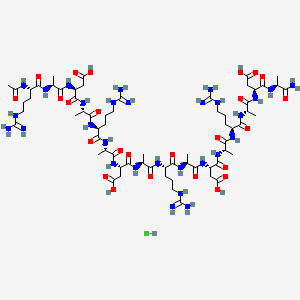
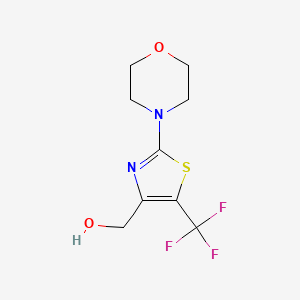
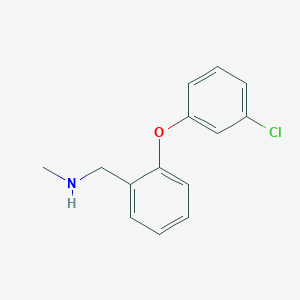
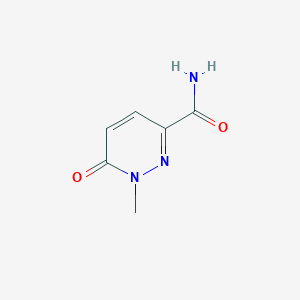
![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

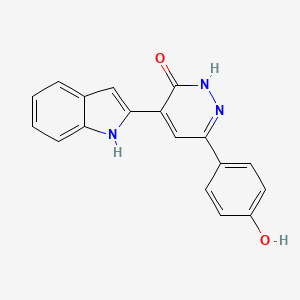
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

